1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 4-bromophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with pyrrole under acidic conditions. One common method is the Vilsmeier-Haack reaction, where 4-bromobenzaldehyde reacts with pyrrole in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 1-(4-Bromophenyl)-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Bromophenyl)-1h-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and pyrrole moieties can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1h-pyrrole-2-methanol: A reduced form of the aldehyde with similar structural features.
1-(4-Bromophenyl)-1h-pyrrole-2-carboxylic acid: An oxidized form with a carboxylic acid group.
4-Bromophenylacetic acid: A structurally related compound with a different core structure.
Uniqueness: 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde is unique due to the presence of both the bromophenyl and pyrrole moieties, which confer distinct chemical reactivity and potential biological activity. Its aldehyde functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGANONCNBUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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